4-Tert-butylphenacylamine hydrochloride
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Overview
Description
The compound "4-Tert-butylphenacylamine hydrochloride" is not directly synthesized or analyzed in the provided papers. However, the tert-butyl group is a common structural motif in the synthesis of various chemical compounds due to its steric and electronic properties. The tert-butyl group is known for its ability to provide steric bulk and influence the reactivity and stability of molecules .
Synthesis Analysis
The synthesis of compounds containing the tert-butyl group can involve multiple steps and different methodologies. For instance, the synthesis of 1-tert-butyl-4-chloropiperidine is achieved through two efficient routes, one
Scientific Research Applications
Synthesis and Characterization
4-Tert-butylphenacylamine hydrochloride is involved in the synthesis of various compounds with potential applications in different fields. The compound plays a role in synthesizing novel non-symmetrical bifunctionally-substituted phthalonitriles and corresponding d-metal phthalocyaninates. These substances exhibit unique structures due to the presence of bulky tert-butyl substituent in combination with other functional groups. They have been applied in sensorics for smart materials production, as sensitizers, or part of molecular magnets. Their synthesis and the resulting structures, NMR, and IR spectra have been extensively studied and modeled (Vashurin et al., 2018).
Chemical Reactions
Reactions involving 4-Tert-butylphenacylamine hydrochloride and other compounds, like aminals, have been investigated, revealing complex reaction pathways and product formations. These studies provide insights into the chemistry of the compound and its reactivity with different chemical structures (Gazizov et al., 2006).
Material Science and Catalysis
In material science, the compound has been used to study the hydrogenation of tert-butylphenols over charcoal-supported rhodium catalysts in supercritical carbon dioxide solvent. This research provides valuable information on the chemical processes and catalysis involving 4-Tert-butylphenacylamine hydrochloride (Hiyoshi et al., 2007).
Environmental Science
From an environmental perspective, the compound has been part of studies focusing on gas-phase reaction products and yields of terpinolene with ozone and nitric oxide. This research is crucial for understanding the environmental implications and behavior of organic compounds in the atmosphere (Ham et al., 2015).
Future Directions
properties
IUPAC Name |
2-amino-1-(4-tert-butylphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13;/h4-7H,8,13H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELSSNHDPBUPHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535010 |
Source
|
Record name | 2-Amino-1-(4-tert-butylphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenacylamine hydrochloride | |
CAS RN |
33119-71-0 |
Source
|
Record name | 2-Amino-1-(4-tert-butylphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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